
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione typically involves the reaction of a suitable pyrrolizine precursor with a sulfanylmethylating agent. One common method includes the use of formaldehyde and thiols under heating or ultrasonic (microwave) radiation in water . The reaction conditions often require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions: 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
科学的研究の応用
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
作用機序
The mechanism of action of 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its reactivity with thiol groups in proteins is a key aspect of its biological activity .
類似化合物との比較
- 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-one
- 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-sulfoxide
- 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-sulfone
Comparison: Compared to its similar compounds, 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is unique due to its thione group, which imparts distinct reactivity and biological activity. The presence of the thione group allows for specific interactions with biological molecules that are not possible with the corresponding sulfoxide or sulfone derivatives .
特性
CAS番号 |
651043-97-9 |
|---|---|
分子式 |
C8H11NS2 |
分子量 |
185.3 g/mol |
IUPAC名 |
7-(sulfanylmethyl)-1,2,5,6-tetrahydropyrrolizine-3-thione |
InChI |
InChI=1S/C8H11NS2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h10H,1-5H2 |
InChIキー |
KBTZSSJJPZVDAT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=S)N2C1=C(CC2)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


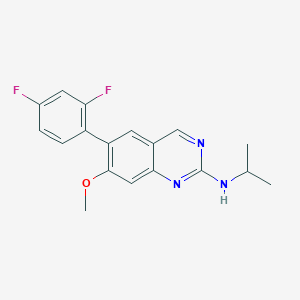
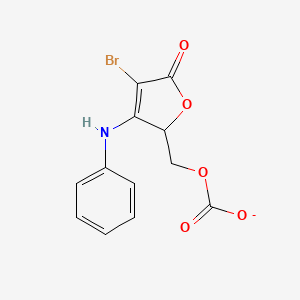
![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
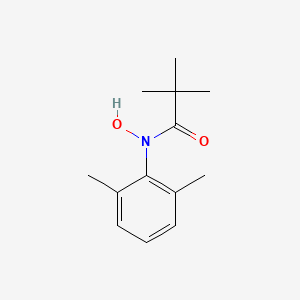

![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)

![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)
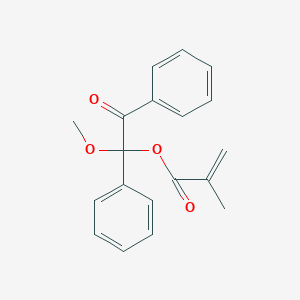
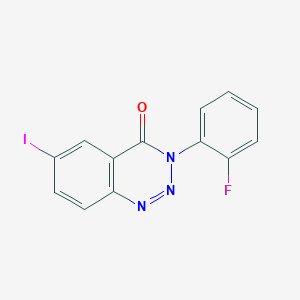

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)
